molecular formula C8H6BrN3 B598613 5-Bromoquinazolin-4-amine CAS No. 1201784-87-3

5-Bromoquinazolin-4-amine

Cat. No. B598613
M. Wt: 224.061
InChI Key: VMJYEOHNMHOAHL-UHFFFAOYSA-N
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Description

5-Bromoquinazolin-4-amine is a chemical compound with the molecular weight of 224.06 . It is used for research and development purposes .


Synthesis Analysis

Quinazoline derivatives, which include 5-Bromoquinazolin-4-amine, have drawn attention in synthesis and bioactivities research . The synthetic methods are divided into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

The molecular structure of 5-Bromoquinazolin-4-amine can be analyzed using various techniques such as mass spectrometry-based proteomics , and other analytical techniques for structural characterization of proteins .


Chemical Reactions Analysis

The chemical reactions involving 5-Bromoquinazolin-4-amine can be studied using various tools. For instance, voltammetry can be used to investigate redox-active intermediates . Also, the use of CV to measure coupled chemical reactions allows determination of potential catalysts .


Physical And Chemical Properties Analysis

5-Bromoquinazolin-4-amine is a white to yellow solid . The InChI code is 1S/C8H6BrN3/c9-5-2-1-3-6-7 (5)8 (10)12-4-11-6/h1-4H, (H2,10,11,12) .

Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

5-Bromoquinazolin-4-amine serves as a precursor in the synthesis of a wide range of quinazolinone derivatives, showcasing its versatility in drug discovery. For instance, Malinowski et al. (2015) described the preparation of 6-substituted quinazolinone derivatives through reactions with amines and thiols, highlighting the potential cytotoxicity of some derivatives against cancer cell lines Malinowski et al., 2015. This underscores the compound's role in generating novel anticancer agents.

Anticancer Activity

Research on 5-Bromoquinazolin-4-amine derivatives has shown significant promise in anticancer applications. Mphahlele et al. (2018) synthesized indole-aminoquinazolines and evaluated their cytotoxicity against various cancer cell lines, discovering compounds with considerable activity Mphahlele et al., 2018. This highlights the therapeutic potential of 5-Bromoquinazolin-4-amine derivatives in treating cancer.

Antimicrobial and Antiviral Properties

Derivatives of 5-Bromoquinazolin-4-amine have been investigated for their antimicrobial and antiviral activities. Thomas et al. (2010) synthesized quinoline derivatives carrying a 1,2,3-triazole moiety, which exhibited moderate to very good antibacterial and antifungal activities Thomas et al., 2010. Additionally, Huang et al. (2021) optimized 4-anilinoquinoline libraries for dengue virus inhibition, identifying compounds with low micromolar EC50 values against the virus Huang et al., 2021. These studies demonstrate the compound's utility in developing new treatments for infectious diseases.

Safety And Hazards

The safety information for 5-Bromoquinazolin-4-amine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Future Directions

The future directions of research involving 5-Bromoquinazolin-4-amine could involve the development of new dual-target inhibitors of BRD4, which is emerging as a therapeutic target that acts synergistically with other targets of small-molecule drugs in cancer . Another direction could involve the development of more efficient and safer anticancer drugs .

properties

IUPAC Name

5-bromoquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJYEOHNMHOAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718770
Record name 5-Bromoquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoquinazolin-4-amine

CAS RN

1201784-87-3
Record name 5-Bromo-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201784-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromoquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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